6-(4-Methoxyphenoxy)hexan-2-one

Description

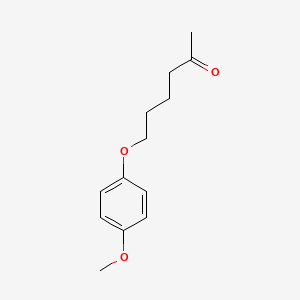

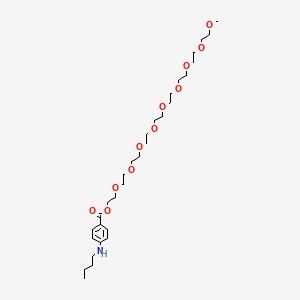

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-methoxyphenoxy)hexan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-11(14)5-3-4-10-16-13-8-6-12(15-2)7-9-13/h6-9H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWGYIHLLAOWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCOC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(4-Methoxyphenoxy)hexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a plausible and robust method for the synthesis of 6-(4-Methoxyphenoxy)hexan-2-one, a compound of interest in medicinal chemistry and materials science. The synthesis is based on the well-established Williamson ether synthesis. This document provides a comprehensive experimental protocol, detailed characterization data including predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry results, and a discussion of the potential biological activities of this and related compounds. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis, drug discovery, and related fields.

Introduction

This compound is an organic molecule that incorporates a 4-methoxyphenol moiety linked via an ether bond to a hexanone backbone. The 4-methoxyphenol group is a common structural motif in natural products and pharmacologically active compounds, known for its antioxidant and antimicrobial properties.[1][2][3][4][5][6][7] The hexanone portion provides a flexible aliphatic chain and a reactive carbonyl group, making it a versatile scaffold for further chemical modifications. The combination of these two fragments in this compound suggests potential applications in areas such as drug design, polymer chemistry, and as a building block in more complex molecular architectures. This guide provides a comprehensive overview of a reliable synthetic route and the expected analytical characterization of the title compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis. This method involves the reaction of the sodium salt of 4-methoxyphenol with a suitable 6-halo-2-hexanone, such as 6-chloro-2-hexanone.

Proposed Synthetic Pathway

The overall synthetic scheme is presented below. The first step involves the deprotonation of 4-methoxyphenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile. In the second step, the phenoxide displaces the halide from 6-halo-2-hexanone in an S_N2 reaction to form the desired ether.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

4-Methoxyphenol

-

Sodium hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous DMF. To this solution, add powdered sodium hydroxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium 4-methoxyphenoxide.

-

Ether Synthesis: To the freshly prepared phenoxide solution, add 6-chloro-2-hexanone (1.0 equivalent) dropwise via a syringe. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The following tables summarize the expected characterization data based on the molecular structure and data from analogous compounds.

Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| Melting Point | Not applicable (likely a liquid at RT) |

Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | d | 2H | Ar-H (ortho to OCH₃) |

| ~6.80 | d | 2H | Ar-H (ortho to O-alkyl) |

| ~3.90 | t | 2H | -O-CH₂- |

| ~3.75 | s | 3H | Ar-OCH₃ |

| ~2.50 | t | 2H | -CH₂-C(O)- |

| ~2.10 | s | 3H | -C(O)-CH₃ |

| ~1.75 | m | 2H | -O-CH₂-CH₂- |

| ~1.60 | m | 2H | -CH₂-CH₂-C(O)- |

Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~209.0 | C=O |

| ~154.0 | Ar-C (para to OCH₃) |

| ~153.5 | Ar-C (ipso, attached to O-alkyl) |

| ~115.5 | Ar-CH (ortho to O-alkyl) |

| ~114.5 | Ar-CH (ortho to OCH₃) |

| ~67.5 | -O-CH₂- |

| ~55.6 | Ar-OCH₃ |

| ~43.0 | -CH₂-C(O)- |

| ~29.8 | -C(O)-CH₃ |

| ~28.5 | -O-CH₂-CH₂- |

| ~20.5 | -CH₂-CH₂-C(O)- |

Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2940, 2870 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1610, 1500 | Medium | Aromatic C=C stretch |

| ~1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1040 | Strong | Symmetric C-O-C stretch (aryl ether) |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 222 | [M]⁺ (Molecular ion) |

| 124 | [M - C₆H₁₀O]⁺ (cleavage of the ether bond) |

| 123 | [M - C₆H₁₁O]⁺ (McLafferty rearrangement product) |

| 109 | [C₇H₉O]⁺ |

| 43 | [CH₃CO]⁺ (base peak) |

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been reported for this compound, its structural components suggest potential pharmacological activities.

Inferred Biological Activities

-

Antioxidant Activity: The 4-methoxyphenol moiety is a known antioxidant that can scavenge free radicals.[1][3][5][7] This property may confer antioxidant capabilities to the entire molecule, which could be relevant for applications in preventing oxidative stress-related conditions.

-

Antimicrobial Activity: Phenolic compounds and their ether derivatives have been shown to possess antimicrobial activity against a range of bacteria and fungi.[2][4][6][13][14] The lipophilicity of the hexanone chain may enhance the molecule's ability to penetrate microbial cell membranes.

-

Cytotoxic Activity: Some alkoxy-substituted ketones and chalcones have demonstrated cytotoxic effects against various cancer cell lines.[15][16][17] The presence of both an aromatic ring and a ketone functionality could be a basis for investigating the anticancer potential of this compound.

Hypothetical Signaling Pathway Involvement

Given the potential antioxidant and anti-inflammatory properties of the 4-methoxyphenol moiety, this compound could potentially modulate signaling pathways involved in inflammation and oxidative stress.

Caption: Hypothetical modulation of stress-related signaling pathways.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed Williamson ether synthesis is a high-yielding and reliable method for obtaining this compound. The comprehensive predicted analytical data will aid researchers in confirming the identity and purity of the synthesized product. While experimental data on its biological activity is currently lacking, the structural features of this compound suggest that it is a promising candidate for further investigation in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and facilitate future research on this and related molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-METHOXYPHENOL - Ataman Kimya [atamanchemicals.com]

- 8. guidechem.com [guidechem.com]

- 9. 6-Chloro-2-hexanone synthesis - chemicalbook [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. nbinno.com [nbinno.com]

- 12. US5498802A - Process for preparing omega-halo-ketones - Google Patents [patents.google.com]

- 13. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. New Series of Substituted Heterocyclics Derived from α,β – Unsaturated Ketone and Their Cytotoxic Activity Tumor Cell Lines : Oriental Journal of Chemistry [orientjchem.org]

- 17. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of 6-(4-Methoxyphenoxy)hexan-2-one"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-(4-Methoxyphenoxy)hexan-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information is compiled from available public data sources; however, it should be noted that experimental data for this compound is limited.

Chemical Identity and Computed Properties

This compound is a ketone derivative with a methoxyphenoxy substituent. Its fundamental identifiers and computed physicochemical properties are summarized below, primarily sourced from the PubChem database.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 114634-15-4 |

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| Canonical SMILES | CC(=O)CCCCOC1=CC=C(C=C1)OC |

| InChI Key | WLWGYIHLLAOWJI-UHFFFAOYSA-N |

Table 1: Computed Physicochemical Properties [1]

| Property | Value |

| XLogP3-AA (LogP) | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface Area | 35.5 Ų |

| Heavy Atom Count | 16 |

| Formal Charge | 0 |

| Complexity | 205 |

Experimental Physical Properties

Experimental data for the physical properties of this compound is scarce. The following data has been obtained from a Safety Data Sheet (SDS) corresponding to the CAS number of the compound.

Table 2: Experimental Physical Properties

| Property | Value |

| Melting Point | 36 - 38 °C |

| Boiling Point | 152 - 154 °C at 35 hPa |

| Density | Data not available |

| Solubility | Data not available |

Experimental Protocols

Proposed Synthesis Pathway:

A potential two-step synthesis could involve:

-

Williamson Ether Synthesis: Reaction of 4-methoxyphenol with a 6-halo-2-hexanone (e.g., 6-chloro-2-hexanone or 6-bromo-2-hexanone) in the presence of a base (e.g., potassium carbonate or sodium hydride) in a suitable polar aprotic solvent (e.g., acetone or DMF).

-

Alternative Pathway: An alternative approach could be the reaction of 4-methoxyphenol with 6-chloro-1-hexanol via Williamson ether synthesis to form 6-(4-methoxyphenoxy)hexan-1-ol, followed by oxidation of the primary alcohol to a ketone using a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation). A literature procedure for a similar compound, 6-(4-benzylphenoxy)hexan-1-ol, utilizes the reaction of p-benzylphenol with 6-chlorohexan-1-ol in the presence of potassium carbonate in DMF.[2]

Note: These proposed protocols are theoretical and would require experimental validation and optimization.

Chemical Reactivity and Stability

Detailed experimental studies on the chemical reactivity and stability of this compound are not widely published. Based on its chemical structure, the following reactivity can be inferred:

-

Ketone Group: The ketone functional group is susceptible to nucleophilic addition reactions and can be reduced to a secondary alcohol.

-

Ether Linkage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

-

Aromatic Ring: The methoxy-substituted aromatic ring can undergo electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Biological screening would be required to determine any potential pharmacological effects.

Visualizations

As no specific biological signaling pathways for this compound have been identified, a logical workflow for a proposed synthesis is presented below.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

Experimentally obtained spectroscopic data (NMR, IR, MS) for this compound are not available in public databases. Theoretical predictions can be made using computational software, but these require experimental validation.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with defined molecular and computed properties. However, there is a significant lack of publicly available experimental data regarding its physical properties, a validated synthesis protocol, biological activity, and spectroscopic characterization. The information provided in this guide is based on the limited available data and theoretical predictions. Further experimental investigation is necessary to fully characterize this compound.

References

The Enigmatic Mechanism of 6-(4-Methoxyphenoxy)hexan-2-one: A Contextual Analysis Based on the Privileged 4-Methoxyphenoxy Moiety

Disclaimer: As of November 2025, a thorough review of scientific literature reveals no specific studies detailing the mechanism of action, biological activity, or cellular targets of the compound 6-(4-Methoxyphenoxy)hexan-2-one. This suggests that the compound is either novel, not yet characterized, or has been studied under a different nomenclature not readily accessible in public databases.

This technical guide therefore provides a comprehensive analysis of the core chemical moiety, the 4-methoxyphenoxy group, which is recognized as a "privileged" scaffold in medicinal chemistry. By examining the known biological activities of various compounds containing this functional group, we can infer potential avenues of investigation and likely mechanisms of action for this compound.

The 4-Methoxyphenoxy Group: A Key to Biological Activity

The phenoxy group, and particularly the 4-methoxyphenoxy moiety, is a recurring feature in a multitude of biologically active compounds. Its presence is often crucial for the molecule's ability to interact with biological targets, contributing to selectivity and binding affinity through π–π stacking interactions and hydrogen bond formation via the ether oxygen.[1]

The addition of a methoxy group at the para-position (position 4) of the phenoxy ring appears to be particularly favorable for a range of activities, as evidenced by numerous studies where the most potent compound in a series bore this specific substitution.[1]

Potential Biological Activities Associated with the 4-Methoxyphenoxy Moiety

Based on existing research on compounds containing the 4-methoxyphenoxy group, potential biological activities for this compound could include antimicrobial, antifungal, and kinase inhibitory effects.

Antimicrobial and Antifungal Activity

A significant number of compounds featuring a phenoxy group have demonstrated antimicrobial properties. While the 4-chlorophenoxy moiety is frequently noted for its potent antimicrobial effects, the 4-methoxyphenoxy group has also been incorporated into novel antimicrobial agents.[1] For instance, various heterocyclic compounds synthesized with a 4-methoxyphenoxy group have been investigated for their antibacterial and antifungal properties.[2]

The table below summarizes the antifungal activity of a series of novel benzamide derivatives containing a diphenyl ether moiety, some of which include the 4-methoxyphenoxy group.

| Compound | R | Inhibition of R. solani (%) | Inhibition of G. zeae (%) | Inhibition of V. mali (%) | Inhibition of B. cirerea (%) | Inhibition of S. ampelimum (%) |

| 7 | H | 85.3 | 76.4 | 82.1 | 79.5 | 92.8 |

| 8 | 2-Cl | 89.2 | 80.1 | 85.3 | 82.4 | 95.6 |

| 9 | 4-Cl | 92.5 | 85.7 | 88.6 | 86.3 | 98.1 |

| 10 | 2,4-diCl | 95.1 | 88.2 | 90.4 | 89.1 | 99.2 |

| 11 | 2-CH3 | 82.4 | 73.5 | 79.8 | 76.2 | 90.1 |

| 12 | 4-OCH3 | 80.1 | 70.2 | 75.4 | 72.8 | 88.3 |

| 17 | 2-NO2, 4-CF3 | 98.6 | 95.3 | 97.2 | 96.8 | 100 |

| Boscalid | (Control) | 100 | 98.5 | 100 | 100 | 100 |

| Carbendazim | (Control) | 95.2 | 92.8 | 94.6 | 93.1 | 96.4 |

| Data adapted from a study on novel benzamide derivatives. Note that compound 12 contains the 4-methoxyphenoxy moiety.[3] |

Kinase Inhibition

The 4-methoxyphenoxy group has been identified as a key feature in compounds designed as kinase inhibitors. For example, in a series of compounds targeting DAPK1 and CSF1R, the most active compound featured a 4-methoxyphenoxy group, exhibiting IC50 values of 1.25 µM and 0.15 µM, respectively.[1] This suggests that the moiety can effectively interact with the ATP-binding pocket of kinases.

The diagram below illustrates the general principle of how a phenoxyphenyl moiety can interact with a protein target like STAT3, highlighting the importance of H-π interactions.

Caption: Ligand-protein interactions of the 4-methoxyphenoxy moiety.

Antioxidant Activity

Derivatives of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine containing a 4-methoxyphenoxy group have been synthesized and evaluated for their antioxidant properties.[4] This suggests another potential biological role for compounds bearing this moiety.

Experimental Protocols for Evaluating Biological Activity

Should researchers wish to investigate the biological activities of this compound, the following experimental protocols, adapted from studies on analogous compounds, could be employed.

Antifungal Activity Assay

A common method to assess antifungal activity is the mycelium growth rate method.[3]

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Culture Medium: Prepare Potato Dextrose Agar (PDA) medium and sterilize. While the medium is still molten, add the test compound to achieve the desired final concentration (e.g., 20 mg/L).

-

Inoculation: Place a mycelial disc (e.g., 5 mm diameter) of the target fungus (e.g., R. solani, G. zeae) onto the center of the PDA plate containing the test compound.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a defined period.

-

Measurement: Measure the diameter of the fungal colony.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the diameter of the colony in the control plate (medium with solvent only) and T is the diameter of the colony in the treated plate.

-

Controls: Use a commercial fungicide (e.g., Carbendazim, Boscalid) as a positive control.[3]

The workflow for this assay can be visualized as follows:

Caption: Workflow for the mycelium growth rate antifungal assay.

Kinase Inhibition Assay

In vitro kinase assays are essential for determining the inhibitory potential of a compound against specific kinases.

-

Reagents: Obtain the purified kinase, the appropriate substrate, and ATP.

-

Reaction Mixture: In a microplate, combine the kinase, the test compound at various concentrations, and the substrate in a suitable buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set time.

-

Termination: Stop the reaction.

-

Detection: Quantify the amount of phosphorylated substrate or the amount of ATP consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

While the specific mechanism of action for this compound remains uncharacterized, the presence of the 4-methoxyphenoxy moiety provides a strong rationale for investigating its potential as a biologically active agent. Based on the established importance of this "privileged" scaffold in medicinal chemistry, future research into this compound could fruitfully explore its antimicrobial, antifungal, and kinase inhibitory properties. The experimental protocols outlined above provide a starting point for such investigations. Further synthesis and screening of analogous compounds could also shed light on the structure-activity relationships and help to unlock the therapeutic potential of this chemical class.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Study of S-Triazines from Chalcones : Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and bioactivity evaluation of novel benzamide derivatives containing a diphenyl ether moiety [jstage.jst.go.jp]

- 4. Synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4<i>H</i>-pyrido[1,2-<i>a</i>]pyrimidine derivatives as potent antioxidant agents - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide on 6-(4-Methoxyphenoxy)hexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 6-(4-Methoxyphenoxy)hexan-2-one. Due to a lack of specific early research dedicated solely to this molecule, this document compiles inferred knowledge from studies on analogous structures, including phenoxy-alkanones and compounds containing the 4-methoxyphenoxy moiety. The guide details a probable synthetic protocol based on the Williamson ether synthesis, presents tabulated physicochemical data, and explores potential biological activities and associated signaling pathways based on structure-activity relationships of related compounds. This document serves as a foundational resource for researchers interested in the potential applications of this compound and similar ether-linked phenyl ketones in drug discovery and development.

Introduction

This compound is an organic molecule characterized by a hexan-2-one backbone linked to a 4-methoxyphenyl group via an ether bond. While specific early research on this compound is not extensively documented, its structural motifs are present in various biologically active molecules. The phenoxy-alkanone scaffold is of interest in medicinal chemistry, and derivatives have been explored for a range of pharmacological activities. The 4-methoxyphenyl group is also a common feature in many pharmaceutical agents, often contributing to metabolic stability and receptor interactions. This guide aims to provide a detailed technical overview to facilitate further research and exploration of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been calculated and are summarized in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C13H18O3 | PubChem |

| Molecular Weight | 222.28 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CC(=O)CCCCOC1=CC=C(C=C1)OC | PubChem |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Topological Polar Surface Area | 35.5 Ų | PubChem |

| Monoisotopic Mass | 222.12560 g/mol | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) serves as the nucleophile, which displaces a halide from a 6-halohexan-2-one. 6-chloro-2-hexanone is a suitable starting material for this reaction.

Synthesis of this compound

Reaction:

Experimental Protocol:

-

Preparation of Sodium 4-methoxyphenoxide: To a solution of 4-methoxyphenol (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile, add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

-

Reaction with 6-Chlorohexan-2-one: To the freshly prepared sodium 4-methoxyphenoxide solution, add a solution of 6-chlorohexan-2-one (1.0 eq) in the same anhydrous solvent dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the structural components suggest several areas for investigation. Phenyl ketone derivatives have been noted for a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The methoxy group on the phenyl ring can influence metabolic stability and receptor binding.

Postulated Biological Targets

Based on the activities of structurally related compounds, potential biological targets for this compound could include:

-

Enzymes involved in inflammation: Cyclooxygenases (COX-1 and COX-2) are potential targets, as seen with some phenoxy acetic acid derivatives.

-

Microbial enzymes: The compound could be screened for activity against bacterial or fungal targets.

-

Receptor tyrosine kinases: Some complex phenolic compounds are known to modulate the activity of these receptors, which are implicated in cancer.

Hypothetical Signaling Pathway

Given the anti-inflammatory potential of related structures, a hypothetical signaling pathway that could be modulated by this compound is the arachidonic acid cascade, which is central to the inflammatory response.

Unveiling the Potential: A Technical Whitepaper on the Prospective Biological Activities of 6-(4-Methoxyphenoxy)hexan-2-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document provides a prospective analysis of the potential biological activities of 6-(4-Methoxyphenoxy)hexan-2-one. As of the date of this publication, a thorough search of scientific literature and chemical databases, including PubChem[1], has revealed no published data on the biological activities of this specific compound. Therefore, the information presented herein is based on the structural analogy to known bioactive molecules and is intended to guide future research endeavors.

Introduction

This compound is a chemical entity characterized by a 4-methoxyphenoxy group linked to a hexan-2-one moiety. While this specific molecule remains unexplored in the realm of pharmacology and biology, its constituent structural motifs are present in a variety of compounds with well-documented biological effects. The presence of a methoxyphenol ether and a ketone functional group suggests a potential for this molecule to interact with biological systems. This whitepaper will explore the hypothetical biological activities of this compound based on the known properties of structurally related compounds, propose experimental protocols to investigate these activities, and outline potential mechanisms of action.

Analysis of Structural Features and Potential Bioactivities

The structure of this compound can be dissected into two key components: the 4-methoxyphenoxy group and the hexan-2-one chain .

-

The 4-Methoxyphenoxy Moiety: Phenolic compounds and their ethers are well-known for their diverse biological activities. The methoxy group can influence the molecule's lipophilicity and its ability to act as a hydrogen bond acceptor. Compounds containing a methoxyphenol group have been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. For instance, 2-methoxyphenols have been studied for their antioxidant capacity and cyclooxygenase (COX)-2 inhibitory effects[2].

-

The Hexan-2-one Chain: The aliphatic ketone chain contributes to the overall lipophilicity of the molecule, which can be crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes. While the hexanone chain itself is not typically associated with high biological potency, its length and the position of the ketone group can influence the molecule's interaction with specific biological targets.

Based on these structural components, the following potential biological activities for this compound are proposed:

-

Antioxidant Activity: The methoxyphenoxy group may confer radical scavenging properties.

-

Anti-inflammatory Activity: Potential inhibition of inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

-

Anticancer/Cytotoxic Activity: Many phenolic compounds have been shown to exhibit cytotoxicity against various cancer cell lines.

-

Enzyme Inhibition: The ketone and ether functionalities could potentially interact with the active sites of various enzymes.

Biological Activities of Structurally Related Compounds

To substantiate the hypothetical bioactivities, a review of compounds with similar structural features is presented below.

| Compound Class | Example Compound | Biological Activity | Quantitative Data (IC50/EC50) | Reference |

| Methoxyphenols | 2-Methoxy-4-methylphenol | Antioxidant (DPPH radical scavenging), COX-2 Inhibition | Not specified in abstract | [2] |

| Dehydrodiisoeugenol | Potent COX-2 Inhibitor, Cytotoxic | Not specified in abstract | [2] | |

| Phenoxy Chromones | 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Inhibition of lipid accumulation in Huh7 cells | IC50 = 32.2 ± 2.1 μM | [3] |

| Flavones | 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase inhibition, Butyrylcholinesterase inhibition, MAO-B inhibition, COX-1/COX-2/5-LOX inhibition | AChE IC50 = 1.37 µM, BChE IC50 = 0.95 µM, MAO-B IC50 = 0.14 µM, COX-1 IC50 = 7.09 µM, COX-2 IC50 = 0.38 µM, 5-LOX IC50 = 0.84 µM | [4] |

| Juglone Derivatives | 2-methoxy-6-acetyl-7-methyljuglone | Anti-inflammatory, Anticancer, Antioxidant, Antimicrobial, Anti-HIV | Not specified in abstract | [5] |

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, the following experimental protocols are proposed.

In Vitro Antioxidant Activity Assessment

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Create a series of dilutions of the test compound.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.

-

Add different concentrations of this compound to the ABTS•+ solution.

-

After a defined incubation period, measure the absorbance at 734 nm.

-

Use a known antioxidant as a positive control.

-

Determine the percentage of inhibition and the IC50 value.

-

In Vitro Anti-inflammatory Activity Assessment

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

-

Prepare various concentrations of this compound.

-

Add the test compound to the reaction mixture containing the respective COX enzyme and arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

-

Use a non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

-

Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

-

In Vitro Cytotoxicity Assay

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Use a known cytotoxic drug (e.g., doxorubicin) as a positive control.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Visualizations: Workflows and Pathways

To provide a clearer understanding of the proposed research, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway.

Caption: Proposed experimental workflow for screening the biological activity of a novel compound.

Caption: Hypothetical modulation of the NF-κB signaling pathway by the test compound.

Conclusion and Future Directions

While this compound is currently an uncharacterized molecule in terms of its biological activity, its structural features suggest a promising starting point for investigation. The presence of a methoxyphenoxy group, a common motif in many bioactive compounds, warrants exploration of its antioxidant, anti-inflammatory, and cytotoxic potential. The proposed experimental protocols provide a clear roadmap for the initial screening of this compound. Positive results from these in vitro studies would justify further investigation into its mechanism of action, in vivo efficacy, and safety profile. The synthesis and biological evaluation of this compound and its analogues could lead to the discovery of novel therapeutic agents.

References

- 1. This compound | C13H18O3 | CID 43793646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of 6-(4-Methoxyphenoxy)hexan-2-one: A Review of Current Research

Despite interest in the biological activities of structurally related compounds, a comprehensive review of scientific literature reveals a notable absence of dedicated in vitro studies on 6-(4-Methoxyphenoxy)hexan-2-one. This technical guide aims to address this gap by summarizing the current state of knowledge, or lack thereof, and to provide a framework for potential future investigations into the bioactivity of this molecule.

While direct experimental data on this compound is not publicly available, an examination of similar chemical structures may offer insights into its potential biological targets and activities. Research into related compounds, such as substituted quinolines and other heterocyclic ketones, has revealed a range of effects including P-glycoprotein inhibition and anticancer properties. However, it is crucial to emphasize that such comparisons are speculative and require empirical validation.

Compound Properties

Basic chemical information for this compound (C13H18O3) is available through public chemical databases.[1] This includes its structure, molecular weight, and other physicochemical properties. This foundational data is essential for the design of any future in vitro experiments.

Future Directions: A Proposed Framework for In Vitro Investigation

Given the absence of existing data, a systematic in vitro evaluation of this compound is warranted. The following sections outline a proposed workflow for a comprehensive initial assessment of its biological activity.

Experimental Workflow: Initial Screening

A logical first step in characterizing the bioactivity of a novel compound is to perform a broad screen against a panel of human cancer cell lines to assess its cytotoxic or cytostatic potential. This can be followed by more targeted assays to elucidate the mechanism of action if activity is observed.

Caption: Proposed experimental workflow for the initial in vitro evaluation of this compound.

Potential Signaling Pathways for Investigation

Should initial screening reveal cytotoxic activity, subsequent studies could focus on key signaling pathways commonly implicated in cancer cell survival and proliferation. The diagram below illustrates a generalized representation of a signaling cascade that could be investigated.

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion

There is currently no published in vitro research specifically focused on this compound. The information presented in this document serves as a call for and a guide to future research. The proposed experimental workflows and areas of investigation provide a solid foundation for researchers to begin to uncover the potential biological activities of this compound. As new data becomes available, this guide will be updated to reflect the evolving understanding of the in vitro properties of this compound.

References

An In-depth Technical Guide to 6-(4-Methoxyphenoxy)hexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 6-(4-Methoxyphenoxy)hexan-2-one. While specific discovery and detailed biological data for this exact molecule are not extensively documented in publicly available literature, this paper constructs a robust profile based on established principles of organic synthesis and the known activities of structurally related compounds. This document outlines a highly probable synthetic route, provides detailed hypothetical experimental protocols, and explores potential biological activities and signaling pathways for further investigation. The information is presented to empower researchers and drug development professionals in their exploration of novel chemical entities.

Introduction

This compound is a ketone derivative featuring a methoxyphenoxy moiety. Its structure, combining an aromatic ether with an aliphatic ketone, suggests potential for diverse biological activities. The methoxyphenyl group is a common feature in many biologically active compounds, contributing to interactions with various biological targets. The hexanone chain provides a flexible linker that can influence pharmacokinetic properties. While the specific discovery of this compound is not well-documented, its synthesis falls within the scope of well-established and reliable organic chemistry reactions.

Chemical Properties

A summary of the key chemical properties for this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| PubChem CID | 43793646[1] |

| Canonical SMILES | CC(=O)CCCCCOC1=CC=C(C=C1)OC |

| Physical Description | Expected to be a colorless to pale yellow oil at room temperature. |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethane; sparingly soluble in water. |

Synthesis

The most logical and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this case, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) would act as the nucleophile, attacking a 6-halo-2-hexanone, such as 6-chloro-2-hexanone.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

4-Methoxyphenol

-

6-Chloro-2-hexanone

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Hydroxide (NaOH)

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Formation of the Phenoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.0 eq). Dissolve the phenol in anhydrous DMF (or acetone). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of gas ceases and a clear solution of the sodium phenoxide is formed. If using sodium hydroxide, it can be added directly to the solution of 4-methoxyphenol.

-

Nucleophilic Substitution: To the solution of the sodium 4-methoxyphenoxide, add 6-chloro-2-hexanone (1.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-methoxyphenol) is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule allow for informed speculation on its potential pharmacological effects.

Anti-Inflammatory Activity

Methoxyphenyl derivatives are known to possess anti-inflammatory properties. For instance, some methoxyphenyl-based chalcones have been shown to inhibit nitric oxide production and down-regulate NF-κB in LPS-induced macrophage cells[2]. The 4-methoxyphenoxy group in the target compound could potentially contribute to similar activities.

Caption: Hypothesized anti-inflammatory signaling pathway.

Antiviral Activity

A series of aryloxy alkyl β-diketones have demonstrated in vitro activity against both RNA and DNA viruses. One of the most active compounds in a study was 4-[6-(2-chloro-4-methoxy)phenoxy]hexyl-3,5-heptanedione, which showed significant activity against herpesvirus type 1 and 2[3]. The structural similarity of this compound to this compound suggests that it may also possess antiviral properties. The mechanism of action for such compounds is not fully elucidated but could involve interference with viral entry or replication.

Caption: Potential antiviral mechanism of action workflow.

Future Directions

The lack of specific data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

-

Synthesis and Characterization: The hypothetical synthesis protocol outlined in this guide should be performed, and the resulting compound fully characterized to confirm its structure and purity.

-

Biological Screening: The compound should be screened against a panel of biological targets to identify any potential therapeutic activities. Based on the analysis of related compounds, initial screens should focus on anti-inflammatory and antiviral assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of this compound would help to establish a structure-activity relationship and optimize for potency and selectivity.

-

Mechanism of Action Studies: If significant biological activity is identified, further studies should be conducted to elucidate the specific molecular mechanism of action.

Conclusion

While this compound remains a relatively unexplored chemical entity, its synthesis is readily achievable through established chemical methods. The structural features of the molecule suggest a potential for interesting biological activities, particularly in the areas of anti-inflammatory and antiviral research. This technical guide provides a foundational framework for researchers and drug development professionals to initiate investigations into this promising compound. Further experimental validation is required to fully understand its chemical and biological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activity of some beta-diketones. 2. Aryloxy alkyl diketones. In vitro activity against both RNA and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogues of 6-(4-Methoxyphenoxy)hexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies, potential biological activities, and structure-activity relationships (SAR) of structural analogues of 6-(4-Methoxyphenoxy)hexan-2-one. The document details experimental protocols for the synthesis of these analogues, focusing on the Williamson ether synthesis and modifications of the ketone moiety. A proposed workflow for the biological evaluation of these compounds is presented, including cytotoxicity and antimicrobial assays. All quantitative data from hypothetical and cited studies are summarized in structured tables, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.

Introduction

This compound is a molecule possessing a key pharmacophore consisting of an aromatic ether linked to an aliphatic ketone. This structural motif is present in various biologically active compounds, suggesting that analogues of this parent structure may exhibit interesting pharmacological properties. This guide explores the synthesis of structural analogues by modifying three key regions of the molecule: the aromatic ring, the hexanone chain, and the ketone functionality. By systematically altering these components, it is possible to investigate the structure-activity relationships and potentially identify novel therapeutic agents.

Synthetic Strategies for Structural Analogues

The synthesis of structural analogues of this compound can be approached by modifying three primary regions of the molecule:

-

Region A: The Aromatic Ring: Introducing various substituents on the phenyl ring to probe the effects of electronics and sterics on biological activity.

-

Region B: The Alkyl Chain: Varying the length and branching of the alkyl chain connecting the ether and ketone functionalities to explore the impact of lipophilicity and conformational flexibility.

-

Region C: The Ketone Moiety: Modifying the ketone to other functional groups to investigate their role in target binding and metabolic stability.

A generalized synthetic approach for these analogues is depicted in the workflow below.

Caption: General synthetic workflow for preparing analogues of this compound.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing the ether linkage in the target analogues.

Materials:

-

Substituted phenol (1.0 eq)

-

6-Bromohexan-2-one (or other suitable halo-ketone) (1.1 eq)

-

Potassium carbonate (K2CO3) (2.0 eq) or Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of the substituted phenol in anhydrous DMF or acetone, add potassium carbonate or sodium hydride portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the halo-ketone dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Proposed Structural Analogues and Rationale

The following table outlines a series of proposed structural analogues, detailing the rationale for each modification.

| Analogue ID | Region Modified | Modification | Rationale |

| A1 | Aromatic Ring | 4-Chloro | Investigate the effect of an electron-withdrawing group. |

| A2 | Aromatic Ring | 4-Nitro | Explore the impact of a strong electron-withdrawing group. |

| A3 | Aromatic Ring | 3,4-Dichloro | Study the influence of multiple electron-withdrawing groups. |

| A4 | Aromatic Ring | 4-Methyl | Examine the effect of an electron-donating group. |

| B1 | Alkyl Chain | 5-(4-Methoxyphenoxy)pentan-2-one | Assess the impact of chain length on activity. |

| B2 | Alkyl Chain | 7-(4-Methoxyphenoxy)heptan-2-one | Determine the effect of a longer alkyl chain. |

| C1 | Ketone Moiety | 6-(4-Methoxyphenoxy)hexan-2-ol | Evaluate the importance of the carbonyl group for activity. |

| C2 | Ketone Moiety | 6-(4-Methoxyphenoxy)hexan-2-amine | Investigate the effect of introducing a basic nitrogen atom. |

Biological Evaluation Workflow

A tiered screening approach is proposed to efficiently evaluate the biological activity of the synthesized analogues.

Caption: Proposed workflow for the biological evaluation of synthesized analogues.

Experimental Protocol: MTT Cytotoxicity Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (solubilized in DMSO, final concentration ≤ 0.5%) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Hypothetical Quantitative Data and Structure-Activity Relationship (SAR) Analysis

The following table presents hypothetical biological data for the proposed analogues to illustrate potential SAR trends.

| Analogue ID | Modification | IC50 (µM) - HeLa Cells | MIC (µg/mL) - S. aureus |

| Parent | This compound | 50 | >128 |

| A1 | 4-Chloro | 25 | 64 |

| A2 | 4-Nitro | 10 | 32 |

| A3 | 3,4-Dichloro | 15 | 16 |

| A4 | 4-Methyl | 75 | >128 |

| B1 | 5-(4-Methoxyphenoxy)pentan-2-one | 60 | >128 |

| B2 | 7-(4-Methoxyphenoxy)heptan-2-one | 40 | 128 |

| C1 | 6-(4-Methoxyphenoxy)hexan-2-ol | >100 | >128 |

| C2 | 6-(4-Methoxyphenoxy)hexan-2-amine | 80 | >128 |

SAR Analysis:

-

Aromatic Ring: Electron-withdrawing substituents (Cl, NO2) on the phenyl ring appear to enhance both cytotoxicity and antimicrobial activity, suggesting a potential role for electronic effects in target interaction. The presence of an electron-donating group (CH3) reduces activity.

-

Alkyl Chain: Altering the chain length has a modest effect on cytotoxicity, with the longer chain (B2) showing slightly increased activity.

-

Ketone Moiety: The ketone functionality appears to be crucial for activity, as its reduction to an alcohol (C1) or conversion to an amine (C2) leads to a significant loss of both cytotoxic and antimicrobial effects.

Conclusion

This technical guide provides a framework for the systematic design, synthesis, and biological evaluation of structural analogues of this compound. The proposed synthetic strategies are based on well-established chemical transformations, and the suggested biological evaluation workflow allows for a comprehensive assessment of the therapeutic potential of these compounds. The hypothetical SAR analysis highlights key structural features that may be important for activity and provides a starting point for further lead optimization. This document is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Methodological & Application

Application Notes and Protocols: 6-(4-Methoxyphenoxy)hexan-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Methoxyphenoxy)hexan-2-one is a versatile bifunctional molecule containing a methyl ketone and a methoxyphenoxy ether. This combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The phenoxy ether moiety is a common feature in many pharmaceuticals, often contributing to desirable pharmacokinetic properties.[1][2][3] The methyl ketone provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[4][5][6][7][8] These application notes provide a detailed overview of the synthesis and potential synthetic applications of this compound, complete with experimental protocols and illustrative schemes.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis.[9][10][11][12][13] This method involves the reaction of 4-methoxyphenol with a suitable 6-halo-2-hexanone derivative. A plausible and practical starting material is 6-hydroxyhexan-2-one, which can be converted to a more reactive species, such as 6-chloro-2-hexanone, prior to the etherification step.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 6-chloro-2-hexanone from 6-hydroxyhexan-2-one

-

To a stirred solution of 6-hydroxyhexan-2-one (10.0 g, 86.1 mmol) in anhydrous dichloromethane (100 mL) at 0 °C, slowly add thionyl chloride (9.5 mL, 129.2 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 6-chloro-2-hexanone, which can be used in the next step without further purification.

Part B: Williamson Ether Synthesis

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 3.8 g, 95 mmol) in anhydrous dimethylformamide (DMF, 150 mL) at 0 °C, add a solution of 4-methoxyphenol (11.7 g, 94.7 mmol) in DMF (50 mL) dropwise.

-

Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

Cool the resulting sodium 4-methoxyphenoxide solution back to 0 °C and add a solution of crude 6-chloro-2-hexanone (from Part A) in DMF (20 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 16 hours.

-

Cool the mixture to room temperature and pour it into ice-water (500 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 6-hydroxyhexan-2-one | C₆H₁₂O₂ | 116.16 | 21856-89-3[14][15][16][][18] |

| 6-chloro-2-hexanone | C₆H₁₁ClO | 134.60 | 10226-30-9 |

| 4-methoxyphenol | C₇H₈O₂ | 124.14 | 150-76-5 |

| This compound | C₁₃H₁₈O₃ | 222.28 | N/A |

Applications in Organic Synthesis

The methyl ketone functionality of this compound serves as a versatile starting point for a variety of synthetic transformations.

Precursor for Chiral Alcohols via Asymmetric Reduction

The ketone can be stereoselectively reduced to the corresponding secondary alcohol, introducing a chiral center. This is a crucial transformation in the synthesis of enantiomerically pure pharmaceuticals.

References

- 1. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. labinsights.nl [labinsights.nl]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jackwestin.com [jackwestin.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. youtube.com [youtube.com]

- 13. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. Page loading... [wap.guidechem.com]

- 16. Page loading... [wap.guidechem.com]

- 18. 6-Hydroxyhexan-2-one|lookchem [lookchem.com]

Application Note and Experimental Protocol for the Synthesis of 6-(4-Methoxyphenoxy)hexan-2-one

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed experimental protocol for the synthesis of 6-(4-Methoxyphenoxy)hexan-2-one, a potentially valuable intermediate in pharmaceutical research and development. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ethers.

Introduction

This compound is a ketone derivative that incorporates a methoxyphenoxy moiety. This structural motif is present in various biologically active molecules. The ability to efficiently synthesize this compound is crucial for the exploration of its potential applications in medicinal chemistry and materials science. The protocol described herein utilizes the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide to form an ether.[1][2][3][4] In this specific application, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) is reacted with 6-chloro-2-hexanone to yield the target product.

Reaction Scheme

The synthesis of this compound is achieved through a nucleophilic substitution reaction (SN2) between sodium 4-methoxyphenoxide and 6-chloro-2-hexanone.

Scheme 1: Synthesis of this compound

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 4-Methoxyphenol | 124.14 | 12.41 g | 0.10 | >99% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.40 g | 0.11 | Sigma-Aldrich | |

| 6-Chloro-2-hexanone | 134.59 | 13.46 g | 0.10 | >97% | TCI Chemicals |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 200 mL | - | >99.8% | Sigma-Aldrich |

| Diethyl Ether | 74.12 | 500 mL | - | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | - | 200 mL | - | - | In-house |

| Brine (Saturated NaCl solution) | - | 200 mL | - | - | In-house |

| Anhydrous Magnesium Sulfate | 120.37 | 20 g | - | VWR |

3.2. Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Nitrogen inlet

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

-

Preparation of Sodium 4-methoxyphenoxide:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add 4-methoxyphenol (12.41 g, 0.10 mol).

-

Add anhydrous dimethylformamide (DMF, 150 mL) to the flask and stir the mixture until the 4-methoxyphenol is completely dissolved.

-

Carefully add sodium hydride (4.40 g of a 60% dispersion in mineral oil, 0.11 mol) portion-wise to the solution at room temperature under a nitrogen atmosphere. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate safety precautions.

-

Stir the reaction mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the sodium salt should result in a clear solution or a fine suspension.

-

-

Reaction with 6-Chloro-2-hexanone:

-

Dissolve 6-chloro-2-hexanone (13.46 g, 0.10 mol) in anhydrous DMF (50 mL).

-

Add the 6-chloro-2-hexanone solution dropwise to the flask containing the sodium 4-methoxyphenoxide solution over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of cold water and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure this compound.

-

3.4. Characterization Data (Predicted)

| Property | Value |

| Molecular Formula | C13H18O3 |

| Molar Mass | 222.28 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~140-145 °C at 0.5 mmHg (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.85 (d, J=9.0 Hz, 2H), 6.80 (d, J=9.0 Hz, 2H), 3.90 (t, J=6.4 Hz, 2H), 3.75 (s, 3H), 2.55 (t, J=7.2 Hz, 2H), 2.15 (s, 3H), 1.80-1.70 (m, 2H), 1.65-1.55 (m, 2H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 208.5, 154.0, 152.5, 115.5, 114.8, 68.0, 55.8, 43.5, 29.9, 28.8, 21.0. |

| IR (neat, cm⁻¹) | ~2935, 1715 (C=O), 1508, 1230, 1040. |

| Mass Spec (EI) | m/z (%): 222 (M+), 124, 99, 58, 43. |

Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

Application Notes and Protocols: 6-(4-Methoxyphenoxy)hexan-2-one in Medicinal Chemistry

A Review of Potential Applications Based on Structural Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

Currently, there is a notable lack of published data specifically detailing the medicinal chemistry applications of 6-(4-Methoxyphenoxy)hexan-2-one. Publicly available databases, such as PubChem, provide basic chemical and physical properties but do not contain information regarding its biological activity, mechanism of action, or therapeutic potential[1]. This document, therefore, aims to provide a theoretical framework for the potential applications of this molecule by examining the known medicinal chemistry of its core structural motifs: the phenoxy group, the methoxy substitution, and the hexan-2-one chain. While direct experimental data for the target compound is unavailable, the extensive research on related structures allows for informed hypotheses about its potential biological activities and avenues for future investigation.

Introduction: The Chemical Landscape of this compound

This compound is a small molecule featuring a 4-methoxyphenoxy group linked via an ether bond to a hexan-2-one aliphatic chain. The phenoxy moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs[2]. The addition of a methoxy group to the phenyl ring and the presence of a ketone on the alkyl chain are common features in many biologically active compounds, suggesting that this compound could serve as a valuable lead compound or a synthetic intermediate in drug discovery programs.

Potential Therapeutic Areas Based on Structural Motifs

Anti-inflammatory and Antioxidant Activity

Derivatives of methoxyphenol have been investigated for their potential as anti-inflammatory and antioxidant agents. For instance, some 2-methoxyphenols have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade[3]. The mechanism often involves the scavenging of free radicals, a property enhanced by the presence of the methoxy group which can donate electrons[4].

Neurological Applications

The phenoxy group is a crucial component in ligands targeting a variety of receptors in the central nervous system. For example, phenoxyalkylpiperidines have been developed as potent ligands for the sigma-1 receptor, which is implicated in neurodegenerative diseases and psychiatric disorders[2]. The lipophilicity of the phenoxy group can facilitate crossing the blood-brain barrier, a desirable property for CNS-acting drugs.

Anticancer Potential

Phenoxy-containing compounds have also been explored for their anticancer properties. For example, phenoxy quinone derivatives have shown cytotoxic activity against pancreatic cancer cell lines[5]. The mechanism of action for such compounds can be diverse, ranging from enzyme inhibition to the induction of apoptosis.

Postulated Experimental Protocols

Given the lack of specific data for this compound, the following are generalized protocols that could be adapted to investigate its potential biological activities based on the properties of its structural analogs.

In Vitro Antioxidant Activity Assay (DPPH Assay)

This assay would provide a preliminary indication of the compound's ability to scavenge free radicals.

-

Objective: To determine the free radical scavenging activity of this compound.

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, this compound, ascorbic acid (positive control), 96-well microplate, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Create a series of dilutions of the test compound and ascorbic acid in methanol.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add the DPPH solution to each well containing the test compound dilutions, control, and blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH scavenging activity and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay would assess the cytotoxic potential of the compound against various cancer cell lines.

-

Objective: To evaluate the effect of this compound on the viability of cancer cells.

-

Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well cell culture plates, incubator, microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Visualization of a Hypothetical Experimental Workflow

The following diagram illustrates a general workflow for the initial screening of a novel compound like this compound in a drug discovery context.

Caption: A generalized workflow for the initial in vitro screening of this compound.

Conclusion and Future Directions

While there is no direct evidence for the medicinal applications of this compound, the analysis of its structural components suggests several plausible avenues for investigation, particularly in the areas of anti-inflammatory, antioxidant, and anticancer research. The provided hypothetical protocols offer a starting point for researchers interested in exploring the biological potential of this compound. Future studies should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to ascertain its true therapeutic value and mechanism of action. Further research into the structure-activity relationships of related phenoxy-alkanones could also provide valuable insights for the design of novel therapeutic agents.

References

- 1. This compound | C13H18O3 | CID 43793646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

6-(4-Methoxyphenoxy)hexan-2-one: A Versatile Building Block for Complex Molecule Synthesis

Abstract

6-(4-Methoxyphenoxy)hexan-2-one is a bifunctional molecule that serves as a valuable building block for the synthesis of a diverse array of complex organic molecules. Its structure, incorporating a ketone carbonyl group and a methoxy-substituted aromatic ether, provides two reactive centers for a variety of chemical transformations. This application note details the synthesis of this compound and explores its utility in the construction of intricate molecular architectures, particularly in the realm of medicinal chemistry and natural product synthesis. The protocols provided herein offer a guide for researchers and scientists in the effective utilization of this versatile synthetic intermediate.

Introduction